molecular formula C11H6O5 B12556112 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione CAS No. 142676-92-4

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione

Cat. No.: B12556112
CAS No.: 142676-92-4
M. Wt: 218.16 g/mol
InChI Key: JHHNDSPZUNZENZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione is an organic compound that features a benzodioxole moiety fused to a cyclobutene ring with hydroxyl and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzodioxole derivatives with cyclobutene precursors in the presence of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring fused with a benzodioxole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

142676-92-4

Molecular Formula

C11H6O5

Molecular Weight

218.16 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H6O5/c12-9-8(10(13)11(9)14)5-1-2-6-7(3-5)16-4-15-6/h1-3,12H,4H2

InChI Key

JHHNDSPZUNZENZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C3=O)O

Origin of Product

United States

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